molecular formula C28H27N3O2 B5091685 3,3-DIMETHYL-10-(2-PHENYLACETYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

3,3-DIMETHYL-10-(2-PHENYLACETYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B5091685
M. Wt: 437.5 g/mol
InChI Key: VRJMRNQSILBZHL-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-10-(2-PHENYLACETYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-10-(2-PHENYLACETYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-10-(2-PHENYLACETYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

3,3-DIMETHYL-10-(2-PHENYLACETYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-10-(2-PHENYLACETYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-DIMETHYL-2-BUTANONE
  • 2,6-DIMETHYL-3,5-DICYANO-4-(3-PYRIDYL)-1,4-DIHYDROPYRIDINE

Uniqueness

3,3-DIMETHYL-10-(2-PHENYLACETYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its distinct molecular arrangement sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

9,9-dimethyl-5-(2-phenylacetyl)-6-pyridin-3-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c1-28(2)16-22-26(24(32)17-28)27(20-11-8-14-29-18-20)31(23-13-7-6-12-21(23)30-22)25(33)15-19-9-4-3-5-10-19/h3-14,18,27,30H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJMRNQSILBZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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